
N-cyclopentyl-1-(2,2-dimethylpropanoyl)-N-methylpiperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopentyl-1-(2,2-dimethylpropanoyl)-N-methylpiperidine-4-carboxamide is a chemical compound that belongs to the family of synthetic opioids. It is commonly known as Carfentanil and is used as a sedative and anesthetic in veterinary medicine. Carfentanil is a potent opioid that is about 100 times more potent than fentanyl, which is itself 50 times more potent than heroin. Due to its high potency, Carfentanil is considered to be extremely dangerous and is classified as a Schedule II controlled substance in the United States.
Mechanism of Action
Carfentanil acts as an agonist at the mu-opioid receptor, which is responsible for mediating the effects of opioids in the body. By binding to this receptor, Carfentanil produces a range of effects, including pain relief, sedation, and euphoria. However, due to its high potency, Carfentanil can also produce respiratory depression and other dangerous side effects.
Biochemical and Physiological Effects:
Carfentanil produces a range of biochemical and physiological effects in the body. These effects include the release of dopamine, a neurotransmitter that is associated with feelings of pleasure and reward. Carfentanil also increases the activity of the parasympathetic nervous system, which is responsible for regulating bodily functions such as heart rate and respiration.
Advantages and Limitations for Lab Experiments
Carfentanil has several advantages as a tool for laboratory experiments. Its high potency and selectivity for opioid receptors make it a valuable tool for studying the mechanisms of opioid action in the body. However, due to its potential for producing dangerous side effects, Carfentanil must be used with caution in laboratory settings.
Future Directions
There are several potential future directions for research on Carfentanil. One area of interest is the development of new opioid medications that can produce pain relief without the dangerous side effects of traditional opioids. Another area of interest is the development of new tools for studying the mechanisms of opioid action in the body, including the use of Carfentanil as a research tool. Finally, there is a need for further research on the long-term effects of Carfentanil use in veterinary medicine, as well as the potential risks associated with its use in laboratory settings.
Synthesis Methods
Carfentanil is synthesized from the precursor compound N-phenyl-N-(1-(2-phenylethyl)piperidin-4-yl)propanamide. The synthesis involves a series of chemical reactions, including the reduction of the precursor compound with sodium borohydride, followed by acylation with 2,2-dimethylpropanoyl chloride, and finally, the addition of cyclopentylmagnesium bromide.
Scientific Research Applications
Carfentanil has been extensively studied for its use in veterinary medicine as a sedative and anesthetic. It is commonly used to immobilize large animals such as elephants and rhinoceroses for medical procedures. In recent years, Carfentanil has also gained attention as a potential tool for research in neuroscience and pharmacology due to its high potency and selectivity for opioid receptors.
properties
IUPAC Name |
N-cyclopentyl-1-(2,2-dimethylpropanoyl)-N-methylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N2O2/c1-17(2,3)16(21)19-11-9-13(10-12-19)15(20)18(4)14-7-5-6-8-14/h13-14H,5-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFXOFWJYPDIAFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC(CC1)C(=O)N(C)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-1-[4-(3-methylbut-2-enyl)piperazin-1-yl]propan-1-one](/img/structure/B7507048.png)
![N-methyl-2-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetamide](/img/structure/B7507049.png)
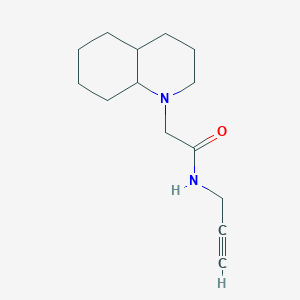
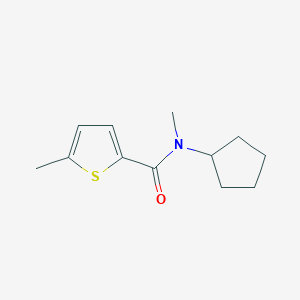
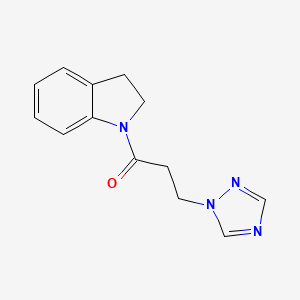
![N-[2-(2-fluorophenyl)ethyl]-2,6-dimethylmorpholine-4-carboxamide](/img/structure/B7507076.png)

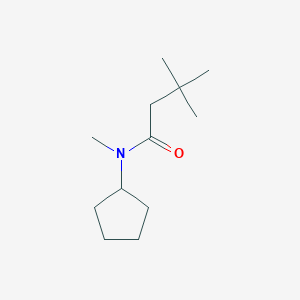
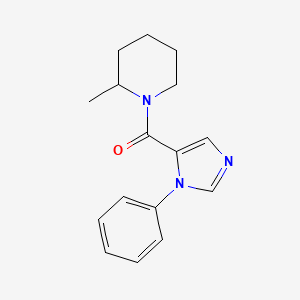

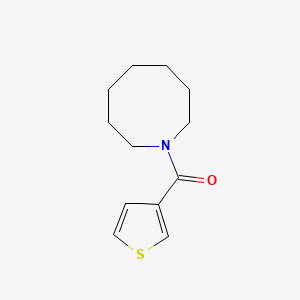
![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3,3-dimethylbutan-1-one](/img/structure/B7507104.png)
![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-phenylpropan-1-one](/img/structure/B7507112.png)
![1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperidin-3-ol](/img/structure/B7507127.png)